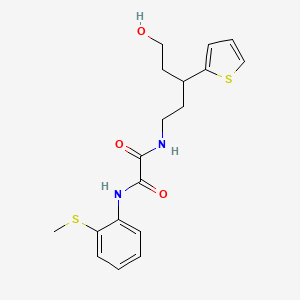

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a thiophene-containing pentyl chain and a 2-(methylthio)phenyl substituent. Key structural elements include:

- Thiophene moiety: A sulfur-containing heterocycle that may influence metabolic stability and receptor interactions.

- Hydroxy-pentyl linker: A hydrophilic chain that could enhance solubility compared to purely aromatic analogs.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-24-16-6-3-2-5-14(16)20-18(23)17(22)19-10-8-13(9-11-21)15-7-4-12-25-15/h2-7,12-13,21H,8-11H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPJZIYNVWXINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

Synthesis of 5-hydroxy-3-(thiophen-2-yl)pentylamine: This intermediate can be prepared by the reduction of the corresponding nitro compound or by reductive amination of the corresponding aldehyde.

Synthesis of 2-(methylthio)phenylamine: This intermediate can be synthesized by the methylation of 2-aminothiophenol using methyl iodide or dimethyl sulfate.

Formation of the oxalamide: The final step involves the coupling of 5-hydroxy-3-(thiophen-2-yl)pentylamine and 2-(methylthio)phenylamine with oxalyl chloride under basic conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The unique combination of functional groups may impart interesting electronic or photophysical properties, making it useful in the development of new materials for electronic or optical applications.

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy group, thiophene ring, and oxalamide moiety may all contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Receptor Binding : S336 and S5456 are umami agonists targeting the hTAS1R1/hTAS1R3 receptor, while the target compound’s thiophene and methylthio groups may alter receptor specificity or potency .

- Metabolism : Oxalamides with methoxy or pyridine groups (e.g., S336) undergo hydrolysis and oxidative metabolism, with high metabolic capacity preventing pathway saturation . The target compound’s thiophene and methylthio groups may introduce unique metabolic pathways, such as thiophene ring oxidation or methylthio demethylation.

- CYP Inhibition: S5456 showed moderate CYP3A4 inhibition (51% at 10 µM), suggesting that substituent positioning (e.g., 2,3- vs. 2,4-dimethoxy) impacts enzyme interactions . The target compound’s methylthio group, a known CYP modulator, warrants investigation for similar effects.

Functional Differences

- Umami Potency: S336’s pyridine and methoxy groups are critical for hTAS1R1/hTAS1R3 activation . The target compound’s thiophene may reduce umami activity but could introduce novel taste profiles.

- Synthetic Accessibility : Ynamide-mediated synthesis (e.g., Wang et al., 2022) is effective for thioamide-containing oxalamides . The target compound’s hydroxy-pentyl linker may require specialized protecting-group strategies.

Biological Activity

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide is a novel compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Intermediate : The initial step includes the reaction of 5-hydroxy-3-(thiophen-2-yl)pentanal with an appropriate amine under reductive amination conditions to yield 5-hydroxy-3-(thiophen-2-yl)pentylamine.

- Oxalamide Formation : The intermediate is subsequently reacted with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage, resulting in the final compound.

This synthetic route highlights the compound's unique structure, which includes both thiophene rings and an oxalamide linkage that confer distinct electronic and steric properties, making it suitable for various applications in drug development and materials science.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. For instance:

- In vitro Studies : The compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. In particular, it showed promising results against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MICs) reported at 0.21 μM .

- Fungal Activity : It also exhibited antifungal properties against various strains, including those from the Candida genus. The growth inhibition zones were significantly larger compared to solvent controls, indicating effective antifungal activity .

Cytotoxicity

Cytotoxicity assays using MTT revealed that this compound has moderate cytotoxic effects on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). These findings suggest that while the compound is effective against pathogens, its safety profile requires further evaluation for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets:

- Enzyme Inhibition : It is hypothesized that the compound interacts with key enzymes involved in bacterial cell wall synthesis and fungal metabolism.

- Molecular Docking Studies : Computational studies suggest that the compound fits well into the active sites of target proteins such as DNA gyrase, forming multiple hydrogen bonds and pi-stacking interactions that stabilize its binding . This interaction is crucial for its antibacterial activity.

Case Studies

A comprehensive study conducted on a series of oxalamides, including this compound, highlighted their potential as novel antimicrobial agents. The study utilized high-throughput screening to evaluate their efficacy against various pathogens, revealing a promising profile for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.